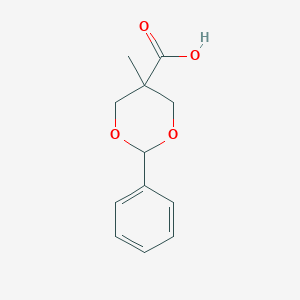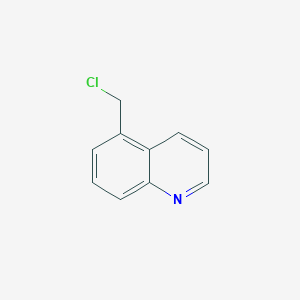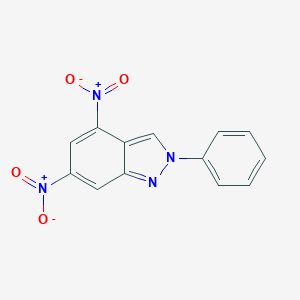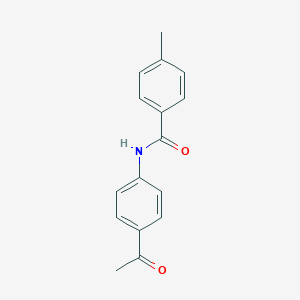
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
説明
抗てんかん薬 3 は、主にてんかん発作の治療に使用される薬理学的化合物です。抗てんかん薬または抗てんかん薬として知られる薬物のクラスに属し、発作の頻度と重症度を予防または軽減するように設計されています。これらの化合物は、ニューロン膜を安定化し、発作につながる可能性のあるニューロンの急速な発火を阻害することによって作用します。
2. 製法
合成ルートと反応条件: 抗てんかん薬 3 の合成は、通常、コア構造の調製から始まり、薬理学的特性を高めるための官能基修飾が続く、複数のステップを伴います。一般的な合成ルートには、以下が含まれます。
工業生産方法: 抗てんかん薬 3 の工業生産は、通常、バッチ式または連続フロー反応器を使用した大規模な化学合成を伴います。このプロセスは、高収率と高純度のために最適化されており、一貫性と安全性を確保するための厳格な品質管理対策が実施されています。
反応の種類:
酸化: 抗てんかん薬 3 は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸化反応を起こす可能性があります.
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
溶媒: 一般的な溶媒には、エタノール、メタノール、ジクロロメタンなどがあります。
主要な生成物: これらの反応の主要な生成物は、抗てんかん薬 3 に存在する特定の官能基と使用される条件によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成され、還元によりアミン誘導体が生成される可能性があります .
4. 科学研究への応用
抗てんかん薬 3 は、科学研究において幅広い用途があります。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます.
生物学: ニューロン活性への影響と潜在的な神経保護効果について調査されています.
作用機序
抗てんかん薬 3 は、特にナトリウムチャネルとカルシウムチャネルである、電位依存性イオンチャネルの活性を調節することによって作用します . これらのチャネルを阻害することにより、この化合物はニューロンの興奮性を低下させ、発作につながるニューロンの過剰な発火を防止します。 さらに、シナプス間隙におけるその利用可能性を高めることによって、γ-アミノ酪酸(GABA)の抑制効果を高めます .
類似の化合物:
カルバマゼピン: ナトリウムチャネルを標的にしますが、化学構造が異なる別の抗てんかん薬です.
独自性: 抗てんかん薬 3 は、特定のイオンチャネルに対する結合親和性と選択性においてユニークであり、特定の患者集団における副作用の少なさや効果の向上につながる可能性があります . その化学構造はまた、薬物動態特性を高め、毒性を低下させる改変を可能にします .
生化学分析
Biochemical Properties
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with any transporters or binding proteins, and any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticonvulsant Agent 3 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its pharmacological properties. Common synthetic routes include:
Amidation and Cyclization: This involves the reaction of an amine with a carboxylic acid derivative to form an amide, followed by cyclization to form the desired heterocyclic structure.
Reflux Conditions: Many steps in the synthesis require heating under reflux conditions to drive the reactions to completion.
Industrial Production Methods: Industrial production of Anticonvulsant Agent 3 often involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products of these reactions depend on the specific functional groups present on Anticonvulsant Agent 3 and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Anticonvulsant Agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on neuronal activity and potential neuroprotective properties.
Medicine: Primarily used in the treatment of epilepsy and other seizure disorders.
類似化合物との比較
Carbamazepine: Another anticonvulsant that also targets sodium channels but has a different chemical structure.
Valproate: A broad-spectrum antiepileptic drug that works by increasing GABA levels and inhibiting sodium channels.
Benzodiazepines: Such as diazepam and lorazepam, which enhance GABAergic inhibition but have a different mechanism of action.
Uniqueness: Anticonvulsant Agent 3 is unique in its specific binding affinity and selectivity for certain ion channels, which may result in fewer side effects and better efficacy in certain patient populations . Its chemical structure also allows for modifications that can enhance its pharmacokinetic properties and reduce toxicity .
特性
IUPAC Name |
5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYYVXYSKVNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339177 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59565-51-4 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)

![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)

